N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiazole ring and a pyridazinone ring, both of which are known for their diverse biological activities. The presence of a fluorophenyl group further enhances its chemical properties, making it a subject of interest in various scientific fields.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S/c20-13-6-2-1-5-12(13)14-9-10-18(26)24(23-14)11-17(25)22-19-21-15-7-3-4-8-16(15)27-19/h1-10H,11H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYOJTUIGBUJKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and a suitable base.
Formation of Pyridazinone Ring: The pyridazinone ring is usually formed by the reaction of hydrazine with a diketone.
Coupling Reaction: The final step involves coupling the benzothiazole and pyridazinone intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the pyridazinone ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted derivatives with various functional groups on the fluorophenyl ring.
Scientific Research Applications
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- **N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Uniqueness
The presence of the fluorophenyl group in N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its chloro- and bromo- analogs.
Biological Activity
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that integrates various pharmacologically significant structural motifs, including benzothiazole and pyridazine derivatives. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a unique combination of:
- Benzothiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyridazinone structure : Often associated with anti-inflammatory and analgesic effects.
- Fluorophenyl group : Enhances lipophilicity, potentially improving bioavailability.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 368.47 g/mol.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : Studies have shown that benzothiazole derivatives can inhibit the growth of cancer cells such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 1.35 ± 0.42 |
| Similar Benzothiazole Derivative | A549 | 0.13 ± 0.01 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis .
"The induction of spindle multipolarity by benzothiazole derivatives has exciting chemotherapeutic potential" .
Antimicrobial Activity
Preliminary studies suggest that the benzothiazole moiety may also confer antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
Study 1: Cytotoxicity in Cancer Cells
One study evaluated a series of benzothiazole analogs, including those structurally similar to this compound. The results indicated potent cytotoxic activity against various human cancer cell lines, with significant structure–activity relationships identified.
Study 2: Mechanistic Insights
Another research effort focused on the mechanistic pathways involved in the anticancer activity of benzothiazole derivatives. It was found that these compounds could induce apoptosis through both intrinsic and extrinsic pathways, highlighting their potential as dual-action agents in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
